![molecular formula C9H12ClN3OS B2661640 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine CAS No. 339016-21-6](/img/structure/B2661640.png)
4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine” is a chemical compound that has gained significant attention in the field of chemical research. It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 2-methylsulfanyl-6-polyfluoro-alkylpyrimidin-4-ones has been optimized. The yield of trifluoromethyl-substituted heterocycle was increased to 96%, and new polyfluoroalkyl-substituted analogs were prepared .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCSc1nc(Cl)cc(n1)C(F)(F)F and the InChI code 1S/C6H4ClF3N2S/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3 . Chemical Reactions Analysis
The interaction of these heterocycles with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .Scientific Research Applications
Synthetic Methods and Molecular Characterization
A versatile precursor, 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, is utilized in the synthesis of novel heterocyclic compounds. Through nucleophilic substitution reactions, this precursor facilitates the creation of diverse molecular structures with potential pharmacological activities. These newly synthesized molecules have been characterized through spectral analyses, providing a foundation for future investigations into their therapeutic applications (Zaki, Radwan, & El-Dean, 2017).
Imaging Agent Development for Parkinson's Disease
In the quest to improve diagnostic tools for Parkinson's disease, this compound has served as a precursor in synthesizing a new potential PET agent, HG-10-102-01. This agent shows promise for imaging the LRRK2 enzyme, a significant target in Parkinson's disease research, showcasing the compound's contribution to advancing neurological disorder diagnostics (Wang, Gao, Xu, & Zheng, 2017).
Inhibitors of Tumor Necrosis Factor Alpha and Nitric Oxide
This compound derivatives have shown potential as inhibitors of tumor necrosis factor alpha and nitric oxide, indicating their relevance in anti-inflammatory and anticancer studies. A rapid and green synthetic method for these compounds highlights their importance in medicinal chemistry for developing new therapeutic agents (Lei, Wang, Xiong, & Lan, 2017).
Kinase Inhibition for Cancer Therapy
The structural motif of 4-(pyrimidin-4-yl)morpholines, including this compound, has been identified as a privileged pharmacophore for the inhibition of PI3K and PIKKs, which are key targets in cancer therapy. This discovery has led to the development of novel inhibitors that show selectivity and potency against these kinases, opening new avenues for targeted cancer treatments (Hobbs et al., 2019).
Antibacterial and Antifungal Properties
Compounds synthesized from this compound have been evaluated for their antibacterial and antifungal activities. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant microbial strains, demonstrating the compound's potential in addressing global health challenges (Rahimizadeh et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3OS/c1-15-9-11-7(10)6-8(12-9)13-2-4-14-5-3-13/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDCTXYEVAWARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
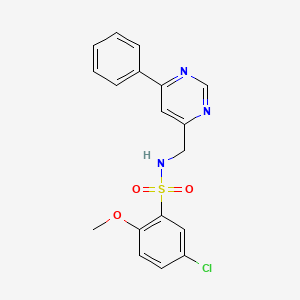
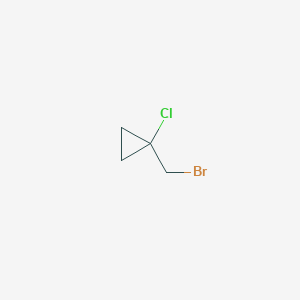
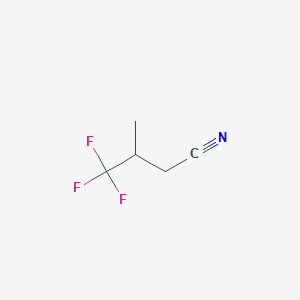


![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2661564.png)
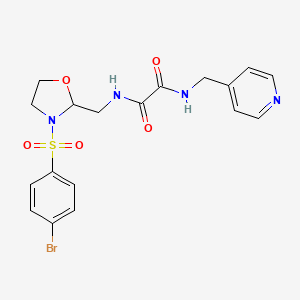
![3-Methyl-1-[(2-methyl-3-phenyltetrahydro-5-isoxazolyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2661568.png)
![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2661571.png)
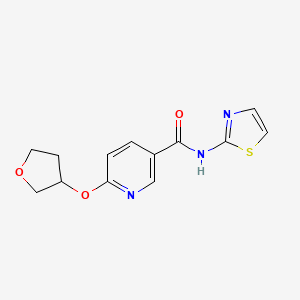

![4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2661577.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2661580.png)
